2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro-
Overview
Description
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a nitro group at the 5-position, a hydroxy group at the 3-position, and an ethenyl group at the 3-position, making it a unique and interesting molecule for research.
Preparation Methods
The synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- can be achieved through various synthetic routesThe reaction conditions typically involve the use of strong acids for nitration and specific catalysts for the addition of the ethenyl and hydroxy groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common reagents and conditions used in these reactions include strong acids for nitration, oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include amino derivatives, carbonyl derivatives, and substituted ethenyl derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, microbial infections, and inflammatory disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ethenyl groups can also participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- can be compared with other indole derivatives such as:
2H-Indol-2-one, 1,3-dihydro-: Lacks the nitro, hydroxy, and ethenyl groups, making it less reactive and less biologically active.
2H-Indol-2-one, 3-hydroxy-: Contains a hydroxy group but lacks the nitro and ethenyl groups, resulting in different chemical and biological properties.
2H-Indol-2-one, 5-nitro-: Contains a nitro group but lacks the hydroxy and ethenyl groups, affecting its reactivity and biological activity.
The presence of the nitro, hydroxy, and ethenyl groups in 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-5-nitro- makes it unique and enhances its reactivity and potential biological activities.
Properties
IUPAC Name |
3-ethenyl-3-hydroxy-5-nitro-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-2-10(14)7-5-6(12(15)16)3-4-8(7)11-9(10)13/h2-5,14H,1H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDOHBQYHMCHGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208251 | |
Record name | 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190311-23-9 | |
Record name | 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190311-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethenyl-1,3-dihydro-3-hydroxy-5-nitro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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